[2,2'-Biquinolin]-4-amine, N-phenyl-
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Overview
Description
N-Phenyl-[2,2’-biquinolin]-4-amine is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-[2,2’-biquinolin]-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobiphenyl with 2-chloroquinoline under microwave irradiation. This method is preferred due to its efficiency, high yield, and environmentally friendly nature . The reaction conditions often involve the use of polar solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of N-Phenyl-[2,2’-biquinolin]-4-amine may involve large-scale microwave-assisted synthesis due to its advantages in terms of reaction speed and yield. Additionally, solvent-free reactions are employed to minimize environmental impact and reduce the use of hazardous substances .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-[2,2’-biquinolin]-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitroquinoline, halogenated quinoline derivatives.
Scientific Research Applications
N-Phenyl-[2,2’-biquinolin]-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent electron-transport properties
Mechanism of Action
The mechanism of action of N-Phenyl-[2,2’-biquinolin]-4-amine involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, its ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single nitrogen atom in the ring, used in antimalarial drugs.
2-Phenylquinoline: Similar structure but lacks the biquinoline framework, used in organic synthesis.
N-Phenylquinoline: Similar but with a different substitution pattern, used in material science.
Uniqueness
N-Phenyl-[2,2’-biquinolin]-4-amine stands out due to its biquinoline framework, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs and biological imaging, where these properties are crucial .
Properties
CAS No. |
57115-18-1 |
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Molecular Formula |
C24H17N3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-phenyl-2-quinolin-2-ylquinolin-4-amine |
InChI |
InChI=1S/C24H17N3/c1-2-9-18(10-3-1)25-23-16-24(27-21-13-7-5-11-19(21)23)22-15-14-17-8-4-6-12-20(17)26-22/h1-16H,(H,25,27) |
InChI Key |
YJNUIFSLLIGLMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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